(2-Nitro-1-phenylethenyl)benzene
Overview
Description
(2-Nitro-1-phenylethenyl)benzene is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.249 g/mol It is characterized by the presence of two phenyl groups attached to a nitroethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Nitro-1-phenylethenyl)benzene can be synthesized through several synthetic routes. One common method involves the nitration of 1,1-diphenylethylene using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,1-diphenyl-2-nitroethylene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-1-phenylethenyl)benzene undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Reduction: Common reagents include BNAH and acetonitrile as the solvent.
Substitution: Reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Reduction: The major product formed is 1,1-diphenyl-2-nitroethane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,1-diphenyl-2-nitroethylene can be obtained.
Scientific Research Applications
(2-Nitro-1-phenylethenyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-diphenyl-2-nitroethylene involves its interaction with molecular targets through various pathways. For example, in reduction reactions, the compound undergoes hydride transfer mechanisms, leading to the formation of reduced products . The presence of the nitro group and the phenyl rings influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethylene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,1-Diphenyl-2,2-dinitroethylene: Contains an additional nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
(2-Nitro-1-phenylethenyl)benzene is unique due to its specific combination of phenyl groups and a nitroethylene moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2-nitro-1-phenylethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWWBGGMKUUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[N+](=O)[O-])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972145 | |
Record name | 1,1'-(2-Nitroethene-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5670-69-9 | |
Record name | 1,1-Diphenyl-2-nitroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5670-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC401147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(2-Nitroethene-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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